molecular formula C18H32O3 B163635 (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid CAS No. 29623-28-7

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Cat. No. B163635
CAS RN: 29623-28-7
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-IRQZEAMPSA-N
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Description

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid”, also known as 13(S)-HODE, is a type of hydroxyoctadecadienoic acid (HODE) where the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It is a natural product found in various organisms such as Lithothamnion corallioides and Pleurotus pulmonarius . It plays a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent . It is a monohydroxy fatty acid resulting from the oxidation of linoleic acid or 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) .


Synthesis Analysis

13-HODE is the major lipoxygenation product synthesized in the body from linoleic acid . Its synthesis is enhanced by cyclic AMP .


Molecular Structure Analysis

The molecular formula of “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” is C18H32O3 . The molecular weight is 296.4 g/mol . The IUPAC name is (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid . The InChI is InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3, (H,20,21)/b9-7-,15-12+/t17-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” include a molecular weight of 296.4 g/mol . The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 13 rotatable bonds .

Scientific Research Applications

Summary of the Application

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of the London planetree (Platanus acerifolia) and its interactions with the sycamore lace bug (Corythucha ciliata), a pest that damages the tree by sucking its sap . The compound is thought to play a role in the tree’s defense mechanisms .

Methods of Application or Experimental Procedures

In the study, researchers identified and characterized 96 cytochrome P450 genes in P. acerifolia, which are believed to be important in the tree’s interactions with C. ciliata . They also cloned a putative allene oxide synthase gene (PaCYP74A187), which is involved in jasmonic acid biosynthesis and is thought to be a key candidate gene in P. acerifolia’s response to C. ciliata damage . The molecules of P. acerifolia AOS protein (PaCYP74A187) and “(9Z, 11E, 13S)-13-Hydroxyoctadeca-9,11-dienoic acid” were optimized through the CHARMM force field for molecular docking .

Results or Outcomes

The results revealed ten cytochrome P450 genes that exhibited significant up-regulation following feeding induction of P. acerifolia by C. ciliata . This suggests that these genes, and by extension the compound “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid”, may play a role in the tree’s defense against the pest .

Application in Pharmacology: Antineoplastic Agent

Summary of the Application

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been classified as an antineoplastic agent . Antineoplastic agents are substances that inhibit or prevent the proliferation of neoplasms (abnormal growth of tissue or tumor).

Results or Outcomes

Application in Biochemistry: Enzyme Production

Summary of the Application

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of enzyme production in Burkholderia thailandensis . This bacterium has a lipoxygenase that shows high specific activity for linoleic acid, making it more efficient than commercial soybean linoleate 13-lipoxygenase .

Methods of Application or Experimental Procedures

In the study, researchers compared the efficiency of B. thailandensis linoleate 13-lipoxygenase with commercial soybean linoleate 13-lipoxygenase . The specific methods of application or experimental procedures are not detailed in the available resources.

Results or Outcomes

The results showed that B. thailandensis linoleate 13-lipoxygenase is a more efficient enzyme than commercial soybean linoleate 13-lipoxygenase . This suggests potential applications in industrial processes that require lipoxygenase enzymes.

Application in Microbiology: Antifungal Agent

Summary of the Application

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been found to have antifungal activities against Aspergillus niger, a typical contaminant fungus in cosmetic products . This makes it a potential candidate for use in the cosmetic industry as a natural antifungal agent .

Results or Outcomes

Application in Bioengineering: Enzyme Production

Summary of the Application

“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of enzyme production in Burkholderia thailandensis . This bacterium has a lipoxygenase that shows high specific activity for linoleic acid, making it more efficient than commercial soybean linoleate 13-lipoxygenase .

Methods of Application or Experimental Procedures

In the study, researchers compared the efficiency of B. thailandensis linoleate 13-lipoxygenase with commercial soybean linoleate 13-lipoxygenase . The specific methods of application or experimental procedures are not detailed in the available resources.

Results or Outcomes

The results showed that B. thailandensis linoleate 13-lipoxygenase is a more efficient enzyme than commercial soybean linoleate 13-lipoxygenase . This suggests potential applications in industrial processes that require lipoxygenase enzymes.

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICUWMFWZBIFP-IRQZEAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017286
Record name (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-HODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

CAS RN

29623-28-7, 10219-69-9, 18104-45-5
Record name (S)-Coriolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29623-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coriolic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029623287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coriolic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018104455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORIOLIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2DA27TT5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CORIOLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CYY2A5PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13-HODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Reactant of Route 2
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Reactant of Route 3
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Citations

For This Compound
32
Citations
Y Liu, Y Su, Z Zhou, J Zhu, Q Zhu, P Xie… - Frontiers in Veterinary …, 2023 - ncbi.nlm.nih.gov
The hygiene hypothesis has been advanced as a potential explanation for the increasingly high levels of atopy and allergic disease in the general human population. In an effort to …
Number of citations: 5 www.ncbi.nlm.nih.gov
P Manini, E Camera, M Picardo, A Napolitano… - Chemistry and physics …, 2008 - Elsevier
Nitration of unsaturated fatty acids is a (patho)physiologically important pathway of lipid modification induced by nitric oxide-derived species. We report herein on the unexpected chain …
Number of citations: 11 www.sciencedirect.com
C de Los Reyes, J Ávila-Román, MJ Ortega… - Phytochemistry, 2014 - Elsevier
The chemical study of the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana has led to the isolation of oxylipins. The samples of C. debaryana have yielded the …
Number of citations: 47 www.sciencedirect.com
M Kikuchi, Y Yaoita, M Kikuchi - Helvetica Chimica Acta, 2008 - Wiley Online Library
Fourteen monohydroxy‐substituted polyunsaturated fatty acids, including two new compounds, (9Z,12S,13E,15Z)‐12‐hydroxyoctadeca‐9,13,15‐trienoic acid (10) and (9Z,12Z,14E,16R)…
Number of citations: 13 onlinelibrary.wiley.com
AU Rahman, F Alam, ZU Rehman, M Khan… - South African Journal of …, 2023 - Elsevier
The roots of Mirabilis jalapa L. have traditionally been used to improve male sexual performance. This fascinated our interest, to investigate the effects of M. jalapa L. root extract on …
Number of citations: 3 www.sciencedirect.com
J Avila-Roman, E Talero… - Natural Product …, 2016 - journals.sagepub.com
Oxylipins are metabolites derived from lipid peroxidation. The plant oxylipin methyl jasmonate (MJ) shows cytotoxic activity against cancer cell lines of various origins, with ATP-…
Number of citations: 14 journals.sagepub.com
J Ávila-Román, E Talero, C de Los Reyes… - Pharmacological …, 2018 - Elsevier
Oxylipins (OXLs) are bioactive molecules generated by the oxidation of fatty acids that promote the resolution of acute inflammation and prevent chronic inflammatory processes through …
Number of citations: 37 www.sciencedirect.com
M d'Ischia - Comptes Rendus Chimie, 2005 - Elsevier
Traditionally raised by the toxicological implications of excess exposure to nitrogen oxides and nitrite ions, interest in the chemistry of biological nitrosations and nitrations has gained …
Number of citations: 11 www.sciencedirect.com
H Griengl, A Hickel, DV Johnson, M Schmidt… - Chemical …, 1997 - pubs.rsc.org
Hydroxynitrile lyases (Hnls) catalyse enantioselectively both the cleavage and formation of cyanohydrins. Besides the well known (R)-selective enzyme from almonds, (S)-Hnls have …
Number of citations: 72 pubs.rsc.org
T Sæther, SM Paulsen, JE Tungen, A Vik… - European Journal of …, 2018 - Elsevier
Obesity and associated disorders such as metabolic syndrome and type 2 diabetes (T2D) have reached epidemic proportions. Several natural products have been reported as …
Number of citations: 15 www.sciencedirect.com

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